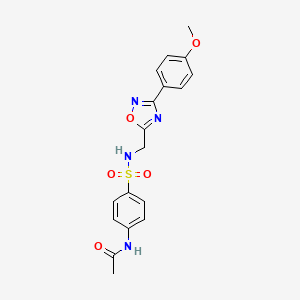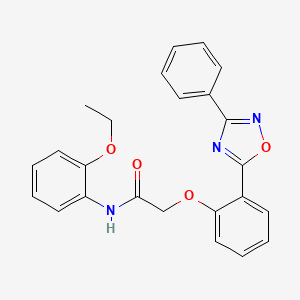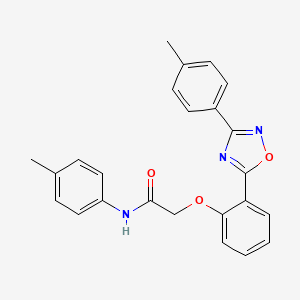
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It has also been shown to interact with various receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and decreased anxiety. It has also been found to possess antitumor, antifungal, and antimicrobial properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole in lab experiments include its diverse biological activities and its potential applications in medicinal chemistry. However, its limitations include its complex synthesis method and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole. These include further studies on its mechanism of action, its potential applications in the treatment of various diseases, and the development of more efficient synthesis methods. Additionally, the compound's pharmacokinetics and toxicity need to be further investigated to fully understand its potential as a drug candidate.
In conclusion, 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound with potential applications in medicinal chemistry. Its diverse biological activities, including antitumor, antifungal, and antimicrobial properties, make it a promising compound for further research. However, its complex synthesis method and the need for further studies to fully understand its mechanism of action and toxicity are limitations that need to be addressed.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzaldehyde, 2-(4-phenylpiperazin-1-yl)pyridine, and hydrazine hydrate in the presence of acetic anhydride. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. This method has been reported in several research articles and has been found to be efficient in producing high yields of the desired compound.
Scientific Research Applications
3-(4-chlorophenyl)-5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antimicrobial properties. It has also been shown to possess potent antidepressant and anxiolytic effects.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5O/c24-18-10-8-17(9-11-18)21-26-23(30-27-21)20-7-4-12-25-22(20)29-15-13-28(14-16-29)19-5-2-1-3-6-19/h1-12H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXWQFXVCQPJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)




![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)



![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)

![4-ethoxy-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716238.png)
